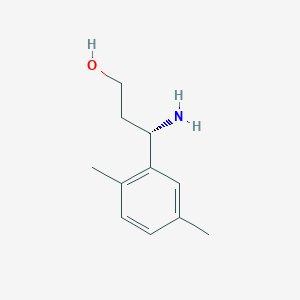

(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m0/s1 |

InChI Key |

YTGKRACHPANUME-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](CCO)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol typically involves several steps:

Starting Material: The synthesis usually starts with a precursor like 2,5-dimethylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Amination: The hydroxyl group is converted into an amino group through reactions with reagents like ammonia or amines, often under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction process.

Continuous Flow Reactors: To improve reaction efficiency and yield, continuous flow reactors may be used, allowing better control over reaction conditions and scalability.

Synthesis of N-carbobenzoxy-3-amino propionaldehyde

One preparation method involves using 3-aminopropanol as the initial raw material to produce N-carbobenzoxy-3-amino propionaldehyde, a related compound. The method includes the following steps:

Amidate action to obtain 3-(benzyloxycarbonyl amino)-1-propyl alcohol. 3-aminopropanol reacts with chloroformic acid benzyl ester in a solution of triethylamine and dichloromethane at 0-10 °C. After the reaction, the mixture is washed with 1M hydrochloric acid and a salt solution.

Oxidizing reaction using sodium hypochlorite, 2,2,6,6-tetramethyl piperidine oxide, and potassium bromide at a pH of 8.0-9.5 to obtain the N-carbobenzoxy-3-amino propionaldehyde.

Metal-free Synthesis of β-Aminoketones by Reductive Mannich Reaction

A metal-free synthesis method for β-aminoketones involves a reductive Mannich reaction. As an example, 3-(dimethylamino)-1-(2,6-dimethylphenyl)propan-1-one can be synthesized using this method:

The reaction is performed in flame or oven-dried glassware under a nitrogen atmosphere with freshly distilled dry solvents.

After the reaction is complete (monitored by thin-layer chromatography), the solution is concentrated under reduced pressure and purified by column chromatography (dichloromethane: methanol = 9:1) to yield the desired product.

Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the amino and hydroxyl groups. These include:

- Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.

- Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

- Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Scientific Research Applications

This compound has applications in various scientific fields:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.

Medicine: It has potential applications as a pharmaceutical intermediate in synthesizing drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular conditions.

Industry: It can be used in producing specialty chemicals and advanced materials. Its functional groups allow for modifications that enhance the properties of polymers, coatings, and other materials.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol with key analogues:

*Molecular weight inferred from .

Key Observations:

Electron-Withdrawing Groups (e.g., chlorine): The dichloro derivative (CAS 1213138-61-4) has a higher molecular weight (220.10 vs. 179.26) and likely reduced solubility in aqueous systems.

Stereochemical Considerations: The (3S) configuration in the target compound may confer specificity in binding to biological targets, unlike non-chiral analogues like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, which is regulated for fragrance safety.

Functional and Regulatory Differences

Pharmaceutical vs. Fragrance Applications :

- Fragrance-related compounds undergo rigorous safety assessments by RIFM and IFRA, whereas pharmaceutical intermediates prioritize synthetic feasibility and stereochemical control.

Research Findings and Data Gaps

- Synthetic Challenges: Stereoselective synthesis of (3S)-configured amino alcohols remains a focus in medicinal chemistry, as seen in related compounds like (2S)-1-(3,4-dimethylphenyl)propan-2-ol (CAS 2227680-66-0).

Biological Activity

(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its structural characteristics and biological activities. This compound is recognized for its potential applications in various therapeutic areas, particularly in neurology and oncology. This article delves into the biological activity of this compound, summarizing key findings from recent research studies, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇NO, with a molecular weight of approximately 181.26 g/mol. The compound features an amino group and a bulky aromatic side chain that contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Receptor Binding : The compound can modulate the activity of neurotransmitter receptors in the brain, potentially influencing neurological functions.

- Enzyme Inhibition : It may inhibit enzymes that degrade neurotransmitters, thereby enhancing their availability and action within the nervous system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates significant cytotoxic effects against various cancer cell lines:

These values suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells using the MTT assay. The results demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that the compound induces apoptosis in MCF-7 cells through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The study reported that this compound exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol, and how is stereochemical purity ensured?

Answer:

The synthesis typically begins with a chiral precursor such as 2,5-dimethylbenzaldehyde. Key steps include:

- Asymmetric Reduction: Enantioselective reduction of a ketone intermediate using catalysts like CBS (Corey-Bakshi-Shibata) or enzymatic methods to establish the (3S) configuration .

- Purification: Recrystallization or chiral chromatography (e.g., using amylose- or cellulose-based columns) ensures >99% enantiomeric excess (ee).

- Scale-Up: Optimized batch reactions with in-line monitoring (e.g., FTIR or HPLC) maintain consistency in large-scale production .

Basic: What spectroscopic and chromatographic methods validate the structural identity and purity of this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm the aromatic substitution pattern (2,5-dimethylphenyl) and propanol backbone. The chiral center is verified via NOESY or Mosher’s ester derivatization .

- HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention times compared to authentic standards .

- X-Ray Crystallography: Absolute configuration is confirmed via single-crystal analysis, particularly for novel derivatives .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence stereoselectivity in asymmetric synthesis?

Answer:

- Catalyst Choice: Palladium or rhodium complexes with chiral ligands (e.g., BINAP) enhance enantioselectivity in hydrogenation steps. For example, Rh-(R)-BINAP achieves up to 92% ee in propanol derivatives .

- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states, improving yield and selectivity. Water content must be minimized to avoid racemization .

- Temperature Control: Lower temperatures (0–5°C) reduce kinetic resolution side reactions, critical for maintaining stereochemical integrity .

Advanced: What mechanistic insights explain contradictions in reported biological activities across studies?

Answer:

Discrepancies often arise from:

- Receptor Binding Modes: Molecular docking simulations reveal that the 2,5-dimethylphenyl group’s orientation affects interactions with hydrophobic pockets in enzymes (e.g., kinases). Subtle conformational changes due to crystallization conditions may alter observed activities .

- Metabolic Stability: Incubation with liver microsomes identifies phase-I metabolites (e.g., oxidative deamination), which may confound in vitro bioactivity assays. LC-MS/MS quantifies intact compound levels to resolve such issues .

- Cell Line Variability: Use of isogenic cell lines and standardized protocols (e.g., CLSI guidelines) minimizes off-target effects .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Answer:

- QSAR Modeling: 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values against target proteins .

- ADMET Prediction: Tools like SwissADME forecast blood-brain barrier permeability and CYP450 inhibition, prioritizing derivatives with optimal pharmacokinetics .

- Dynamics Simulations: MD simulations (e.g., GROMACS) assess binding stability over time, identifying residues critical for sustained interactions .

Basic: What are the standard protocols for evaluating this compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate at 1M HCl/NaOH (70°C, 24h), followed by HPLC to quantify degradation products (e.g., ring-opened aldehydes) .

- Oxidative Stress: Exposure to 3% HO identifies susceptibility to radical-mediated decomposition .

- Thermal Stability: TGA/DSC analysis determines decomposition thresholds, with storage recommendations based on Arrhenius plot extrapolation .

Advanced: What catalytic strategies enable C–C bond formation in structurally related amino alcohols?

Answer:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents. Pd(PPh)/KCO in DMF/HO (80°C) achieves >85% yield .

- Photoredox Catalysis: Ru(bpy)_3$$^{2+} mediates decarboxylative couplings, enabling access to α-aryl derivatives under mild conditions .

- Enzymatic Catalysis: Lipases (e.g., CAL-B) catalyze kinetic resolutions or dynamic kinetic asymmetric transformations (DYKAT) for chiral amine synthesis .

Basic: How is the compound’s solubility and formulation optimized for in vivo studies?

Answer:

- Co-Solvent Systems: Use 10% DMSO/90% PEG-400 for intravenous administration; PBS (pH 7.4) with 0.5% Tween-80 for oral dosing .

- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base) without altering bioactivity .

- Nanoparticle Encapsulation: PLGA nanoparticles (150–200 nm) enhance bioavailability in murine models, assessed via LC-MS plasma profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.